molecular formula C22H22ClNO3 B6463287 methyl 7-tert-butyl-1-[(2-chlorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2548998-50-9

methyl 7-tert-butyl-1-[(2-chlorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6463287
CAS No.: 2548998-50-9
M. Wt: 383.9 g/mol
InChI Key: PBQJIDMCFNYNDA-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative. Quinolines are aromatic compounds that have a wide range of applications in medicinal chemistry due to their bioactive properties . The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and physical properties. The chlorophenyl group is a common motif in many pharmaceuticals and can contribute to the compound’s bioactivity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich aromatic rings and the presence of the electron-withdrawing carbonyl group. It might undergo reactions typical for quinolines, such as electrophilic aromatic substitution or nucleophilic addition at the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a carbonyl group could allow for hydrogen bonding and π-π interactions, influencing its solubility and reactivity .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures to prevent exposure and ingestion. The specific safety and hazards would depend on various factors including its reactivity, toxicity, and volatility .

Future Directions

The study of quinoline derivatives is a rich field in medicinal chemistry, with many compounds showing promising biological activity. Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

methyl 7-tert-butyl-1-[(2-chlorophenyl)methyl]-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3/c1-22(2,3)15-9-10-16-19(11-15)24(12-14-7-5-6-8-18(14)23)13-17(20(16)25)21(26)27-4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQJIDMCFNYNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CN2CC3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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